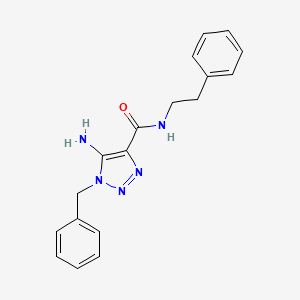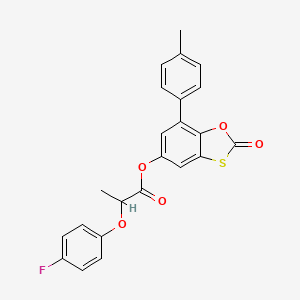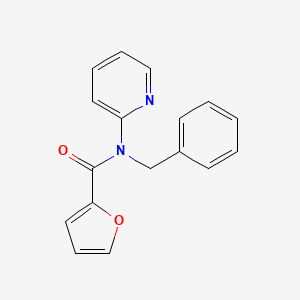![molecular formula C16H17N3O B11423959 N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine](/img/structure/B11423959.png)
N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Substitution with 5-Methylfuran-2-ylmethyl Group:
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzodiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenated compounds (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are frequently employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and furan derivatives.
Scientific Research Applications
N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanamine: Shares the furan ring structure but lacks the benzodiazole core.
1H-Benzodiazole-2-amine: Contains the benzodiazole core but lacks the furan and prop-2-en-1-yl substituents.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C16H17N3O/c1-3-10-19-15-7-5-4-6-14(15)18-16(19)17-11-13-9-8-12(2)20-13/h3-9H,1,10-11H2,2H3,(H,17,18) |
InChI Key |
QROYREAHPUIBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B11423876.png)
![8-(2-chloro-6-fluorophenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423882.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B11423892.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423908.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423914.png)
![8-methoxy-3-[5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-oxopentyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11423916.png)
![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfonyl}-N-phenylacetamide](/img/structure/B11423917.png)

![Ethyl 4-[({1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11423920.png)
![4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11423933.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B11423939.png)
![1-(3,4-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423942.png)

